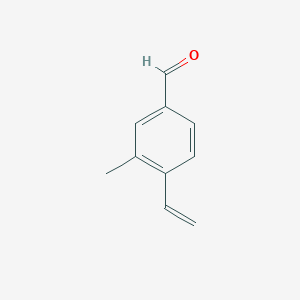
4-Ethenyl-3-methylbenzaldehyde
Vue d'ensemble
Description
4-Ethenyl-3-methylbenzaldehyde is a useful research compound. Its molecular formula is C10H10O and its molecular weight is 146.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antioxidant Activity
The study on the synthesis of derivatives similar to 4-Ethenyl-3-methylbenzaldehyde, such as the synthesis of 4-[2-(3,5-Dimethoxyphenyl)ethenyl]-1,2-benzenediol, highlights the potential of these compounds in exhibiting potent antioxidative activity. This implies that this compound and its derivatives could be explored for their antioxidant properties, which are crucial in combating oxidative stress-related diseases (S. Venkateswarlu et al., 2003).
Catalytic Oxidation and Environmental Applications
Research on water-soluble copper-catalyzed oxidation of benzyl alcohols to aromatic aldehydes demonstrates the efficiency and environmental benefits of such reactions. This indicates that this compound could serve as a key intermediate in green chemistry applications, including the synthesis of fine chemicals and pharmaceuticals without the need for harmful solvents (Jiang-Ping Wu et al., 2016).
Antimicrobial Activity
The synthesis of 4-hydroxy-3-methylchalcone from a derivative of this compound (4-hydroxy-3-methylbenzaldehyde) and its subsequent testing for antibacterial activity against both gram-positive and gram-negative bacteria suggest the potential of this compound and its derivatives in developing new antimicrobial agents. This research could pave the way for the discovery of novel compounds with significant antibacterial properties (M. Hapsari et al., 2018).
Photocatalysis and Light-Induced Reactions
The study of wavelength dependence on light-induced cycloadditions involving o-methylbenzaldehydes, which are structurally related to this compound, demonstrates the compound's potential in photocatalytic applications. These findings are critical for designing efficient photochemical reactions, which could be beneficial in various fields such as synthetic chemistry and material science (J. Menzel et al., 2017).
Advanced Material Synthesis
The development of electrically conductive pristine polyazomethines from bis-aldehyde monomers, including those structurally related to this compound, showcases the potential of such compounds in the synthesis of advanced materials. These materials, exhibiting significant electrical conductivity, could find applications in electronics and optoelectronics, offering a path toward the development of new functional materials (A. Hafeez et al., 2019).
Propriétés
IUPAC Name |
4-ethenyl-3-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-3-10-5-4-9(7-11)6-8(10)2/h3-7H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKLALNSJQSTBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


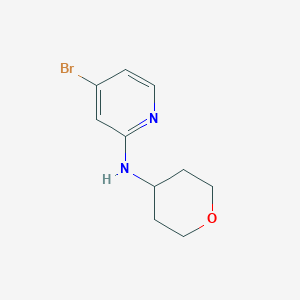
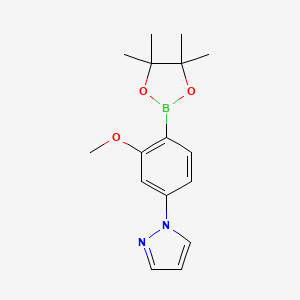
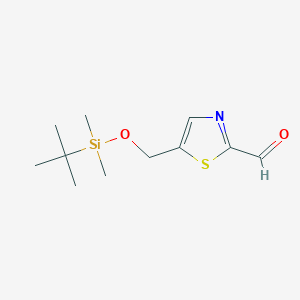
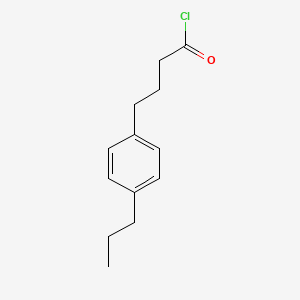
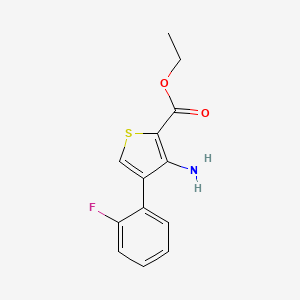
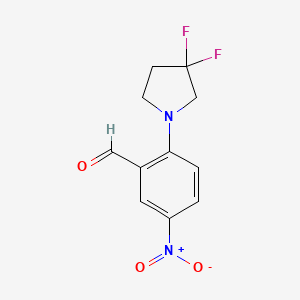
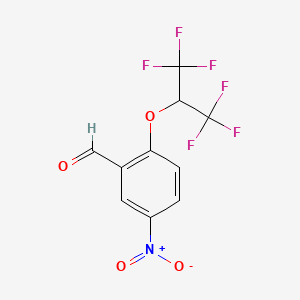

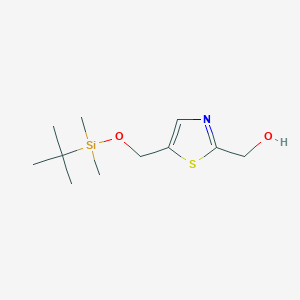
![2,5-Dichloro-N-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]benzenesulfonamide](/img/structure/B1407755.png)
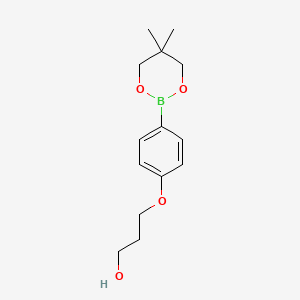
![Ethyl 4-hydroxybenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1407757.png)


